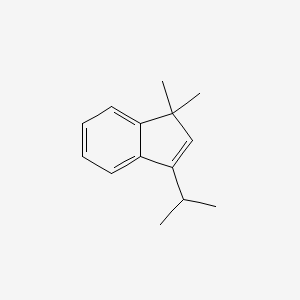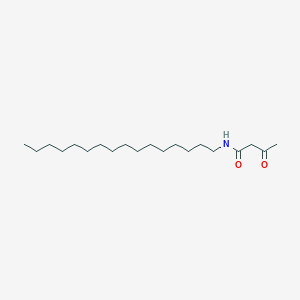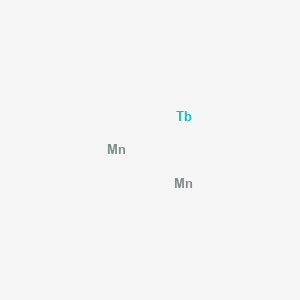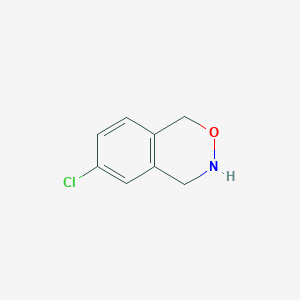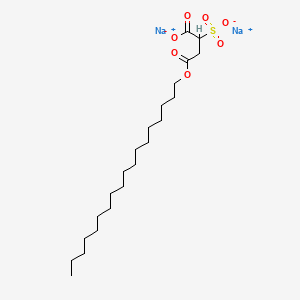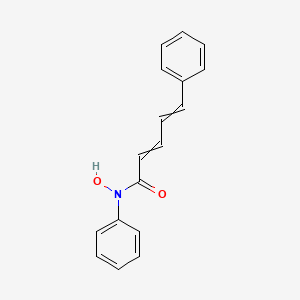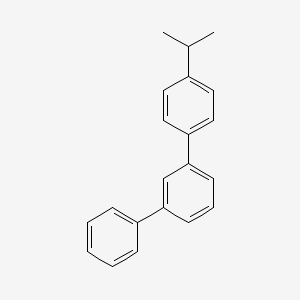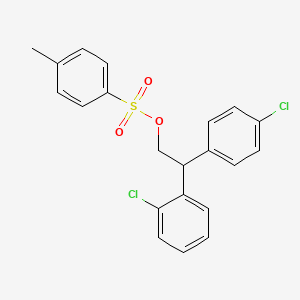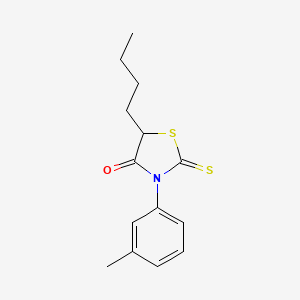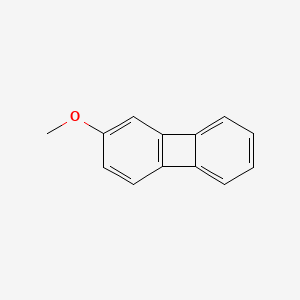
2-Methoxybiphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxybiphenylene is an organic compound belonging to the biphenylene family It is characterized by the presence of a methoxy group (-OCH₃) attached to the biphenylene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxybiphenylene can be synthesized through several methods. One common approach involves the bromination of biphenylene derivatives followed by methoxylation. For instance, the bromination of biphenylene can yield 2-bromobiphenylene, which can then be treated with methanol in the presence of a base to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methoxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxybiphenylene undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can produce quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nitration typically involves nitric acid and sulfuric acid, while halogenation uses halogens like bromine or chlorine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted biphenylene derivatives.
Applications De Recherche Scientifique
2-Methoxybiphenylene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Methoxybiphenylene involves its interaction with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The methoxy group enhances its reactivity, allowing it to participate in a wide range of chemical processes .
Comparaison Avec Des Composés Similaires
1-Methoxybiphenylene: Similar in structure but differs in the position of the methoxy group.
2-Hydroxybiphenylene: Contains a hydroxy group instead of a methoxy group.
2,3-Dimethoxybiphenylene: Contains two methoxy groups at different positions.
Propriétés
Numéro CAS |
18798-66-8 |
|---|---|
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-methoxybiphenylene |
InChI |
InChI=1S/C13H10O/c1-14-9-6-7-12-10-4-2-3-5-11(10)13(12)8-9/h2-8H,1H3 |
Clé InChI |
VZCNJCRAGFPEEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


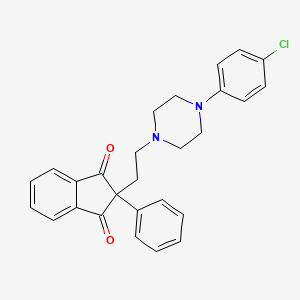

![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)
